5-Methylquinolin-4-ol
Overview
Description
5-Methylquinolin-4-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a hydroxyl group at the fourth position and a methyl group at the fifth position in the quinoline ring structure imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
5-Methylquinolin-4-ol, also known as 4-Hydroxy-5-methylquinoline, is a quinoline derivative. Quinoline derivatives have been found to interact with various targets, including the PI3K/AKT/mTOR pathway proteins . This pathway plays a significant role in cell proliferation and apoptosis, making it a common target in cancer research .
Mode of Action
Molecular docking studies with quinoline derivatives have shown that these compounds can bind to the pi3k/akt/mtor pathway proteins with a lesser binding energy . This suggests that this compound may interact with its targets by binding to them, thereby potentially inhibiting their function and leading to changes in cell proliferation and apoptosis .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is a key biochemical pathway affected by quinoline derivatives . This pathway is involved in multiple cellular processes, including cell growth, proliferation, differentiation, and survival . By interacting with this pathway, this compound could potentially influence these processes, leading to downstream effects on cell behavior .
Pharmacokinetics
It has been suggested that quinoline derivatives generally satisfy the adme profile . This implies that this compound could potentially be well-absorbed and distributed in the body, metabolized, and then excreted, impacting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its interaction with the PI3K/AKT/mTOR pathway. By binding to and potentially inhibiting the proteins in this pathway, this compound could affect cell proliferation and apoptosis . This could result in antiproliferative effects, particularly in the context of cancer cells .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Quinoline derivatives have been reported to exhibit activity against non-small cell lung cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinolin-4-ol can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid and a catalyst like ferrous sulfate.
Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone or aldehyde containing an active methylene group under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound often involves large-scale Skraup or Friedländer synthesis with optimized reaction conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-Methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens, nitro compounds, and sulfonic acids are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
5-Methylquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound for drug discovery and development.
Medicine: Investigated for its potential therapeutic effects in treating infections, cancer, and other diseases.
Industry: Used in the production of dyes, pigments, and other materials due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the hydroxyl and methyl groups.
4-Hydroxyquinoline: Similar structure but without the methyl group at the fifth position.
5-Methylquinoline: Similar structure but without the hydroxyl group at the fourth position.
Uniqueness
5-Methylquinolin-4-ol is unique due to the presence of both the hydroxyl group at the fourth position and the methyl group at the fifth position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-8-10(7)9(12)5-6-11-8/h2-6H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFXMHVIKJFZMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=CNC2=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699349 | |
Record name | 5-Methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848128-81-4 | |
Record name | 5-Methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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